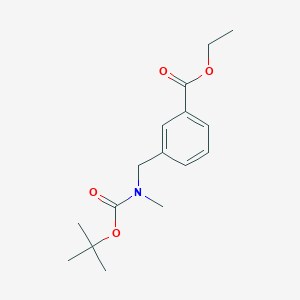

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

CAS No.:

Cat. No.: VC15897535

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO4 |

|---|---|

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | ethyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |

| Standard InChI | InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-8-12(10-13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3 |

| Standard InChI Key | FYTQRARUOVXOJO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CN(C)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

Ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an ethyl ester derivative of benzoic acid, substituted at the 3-position with a Boc-protected methylamino methyl group. The Boc group, a common protecting agent in organic synthesis, shields the amine functionality during reactive transformations. Based on structural analysis, the molecular formula is inferred as C₁₆H₂₃NO₄, with a molecular weight of 301.36 g/mol . This distinguishes it from methyl ester analogs (e.g., methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, C₁₅H₂₁NO₄) , where the ester’s alkyl group alters the molecular weight and physicochemical properties.

Structural Features

The compound’s backbone consists of a benzene ring with an ethyl ester at the 1-position and a Boc-protected methylamino methyl group at the 3-position. The Boc group’s tert-butyl moiety introduces steric bulk, influencing reactivity and solubility. Comparative analysis of similar compounds reveals that the ethyl ester enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

The synthesis of ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves sequential protection and coupling steps, as exemplified by analogous methyl esters . A typical route includes:

-

Amine Protection: Reaction of 3-(methylaminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

-

Esterification: Coupling the Boc-protected acid with ethanol using carbodiimide reagents (e.g., DCC or EDCI) and catalytic DMAP.

-

Purification: Chromatographic isolation to achieve high purity, confirmed via NMR and HPLC .

This methodology highlights the Boc group’s role in preventing undesired side reactions during esterification. Industrial-scale production would require optimized conditions for yield and scalability, potentially employing continuous flow reactors to enhance efficiency .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 301.36 g/mol |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |

| Stability | Stable under basic conditions; Boc group hydrolyzes in acidic media |

| Melting Point | Not experimentally determined (estimated 90–110°C) |

The ethyl ester’s increased hydrophobicity compared to methyl analogs may enhance its utility in lipid-rich environments, such as cell membrane penetration . The Boc group’s lability under acidic conditions allows for selective deprotection, a critical feature in multi-step syntheses .

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a key intermediate in peptide synthesis, where the Boc group protects amines during coupling reactions. For example, it can be incorporated into peptide chains via solid-phase synthesis, with subsequent deprotection enabling further functionalization . This aligns with trends in therapeutic peptide development, where stability and selective reactivity are paramount.

Pharmaceutical Intermediates

Derivatives of ethyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate are explored as precursors to bioactive molecules. Structural analogs have shown promise in antimicrobial and enzyme inhibition studies, though specific data on this compound remains sparse .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume